2-(Tetrahydrofuran-2-yl)acetic acid
Overview
Description
2-(Tetrahydrofuran-2-yl)acetic acid is an organic compound with the molecular formula C6H10O3. It is a derivative of tetrahydrofuran, a five-membered ring compound containing four carbon atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tetrahydrofuran-2-yl)acetic acid can be achieved through several methods. One common approach involves the Corey-Kim oxidation of 2-(Oxolan-2-yl)ethane-1,1-diol using dimethyl sulfide . This method is known for its efficiency in converting secondary alcohols to their corresponding acids.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 2-(Tetrahydrofuran-2-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the tetrahydrofuran ring and the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-(Tetrahydrofuran-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a pollinator attractant in certain orchid species.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific medical uses are still under investigation.
Industry: It is used in the production of various chemicals and materials, including polymers and solvents.
Mechanism of Action
The mechanism of action of 2-(Tetrahydrofuran-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a semiochemical, attracting pollinators through chemical mimicry. The compound’s structure allows it to bind to receptors on the pollinators, triggering behavioral responses .
Comparison with Similar Compounds
- 2-(Oxolan-2-yl)ethan-1-ol
- 3-(Tetrahydro-2-furanyl)propanoic acid
- 2-(Tetrahydro-2H-pyran-2-yl)ethanol
Uniqueness: 2-(Tetrahydrofuran-2-yl)acetic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. Its ability to act as a pollinator attractant sets it apart from other similar compounds, highlighting its potential ecological and biological significance .
Properties
IUPAC Name |
2-(oxolan-2-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-6(8)4-5-2-1-3-9-5/h5H,1-4H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDVQOXHVRVPIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00281498 | |
Record name | (Oxolan-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00281498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2434-00-6 | |
Record name | 2434-00-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21831 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Oxolan-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00281498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(oxolan-2-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Q1: How does 2-(tetrahydrofuran-2-yl)acetic acid interact with its target, and what are the downstream effects?
A1: this compound, along with its methyl and ethyl ester derivatives, acts as a long-range attractant for the male Lissopimpla excelsa wasp, the primary pollinator of the Cryptostylis ovata orchid []. The compound mimics the pheromones released by female wasps, deceiving the males into landing on the orchid's flower. This interaction facilitates pollination, highlighting a fascinating example of chemical mimicry in nature. Notably, the S enantiomer of this compound is the naturally occurring and biologically active form [].
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